molecular formula C5H10S2 B14617140 1,2-Dithiolane, 4,4-dimethyl- CAS No. 58375-01-2

1,2-Dithiolane, 4,4-dimethyl-

Cat. No.: B14617140
CAS No.: 58375-01-2
M. Wt: 134.3 g/mol
InChI Key: WUWLIHSSYRWCQE-UHFFFAOYSA-N
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Description

Significance of Cyclic Disulfide Systems in Contemporary Chemical Research

Cyclic disulfide systems, particularly the 1,2-dithiolane (B1197483) ring, represent a class of heterocyclic compounds of significant interest in modern chemical research. ontosight.aichemicalbook.com Their unique reactivity, stemming from the strained disulfide bond within the five-membered ring, has been harnessed in a multitude of applications. nih.govnsf.gov These systems are not merely synthetic curiosities but are found in crucial natural products, such as the essential enzyme cofactor lipoic acid and the biologically active asparagusic acid, highlighting their relevance in biochemistry. rsc.orgacs.org

In materials science, the 1,2-dithiolane moiety is a key building block for developing dynamic and responsive polymers. rsc.orgresearchgate.net The inherent strain in the disulfide bond allows for controlled ring-opening polymerization, which can be triggered by stimuli like light, heat, or chemical reagents. rsc.orgresearchgate.net This property has been exploited to create self-healing hydrogels, dynamic covalent networks, and high refractive index polymers. rsc.orgresearchgate.net Furthermore, the ability of 1,2-dithiolanes to undergo reversible ring-opening and thiol-disulfide exchange reactions makes them valuable for creating stimuli-responsive materials for applications like cargo delivery and biosensors. nih.gov Research has demonstrated the use of 1,2-dithiolanes in the functionalization of nanomaterials, such as MoS₂, to create donor-acceptor nanohybrids for energy conversion. csic.es

In medicinal chemistry and chemical biology, the 1,2-dithiolane scaffold is explored for its potential therapeutic properties. Derivatives have been designed and synthesized as neuroprotective agents and as potential inhibitors for enzymes like thioredoxin reductase (TrxR), which is a target in cancer therapy. nih.govresearchgate.netmdpi.com The unique electrochemical properties of the disulfide bond in the 1,2-dithiolane ring are central to these functions. acs.org

Structural and Electronic Characteristics of the 1,2-Dithiolane Ring System

The 1,2-dithiolane ring is a five-membered heterocycle containing a disulfide (S-S) bond. ontosight.aifoodb.ca Its structure is defined by significant geometric constraints that impart unique stereoelectronic properties not typically observed in linear or larger cyclic disulfides. nih.govnsf.gov

The most critical structural feature of the 1,2-dithiolane ring is the C-S-S-C dihedral angle, which is constrained to values often less than 35°. nih.govnsf.gov This is a stark contrast to the preferred dihedral angle of approximately 90° in unstrained, linear disulfides. nih.gov This forced, near-eclipsed conformation of the sulfur lone pairs leads to a destabilizing four-electron repulsion, which weakens the S-S bond. nih.govnsf.gov The consequence of this inherent ring strain is a heightened reactivity. nih.gov The weakened S-S bond makes 1,2-dithiolanes susceptible to cleavage by nucleophiles, reduction, and both thermal and photochemical ring-opening polymerization. chemicalbook.comnih.govresearchgate.net

The electronic properties of the 1,2-dithiolane ring can be influenced by the substitution pattern on the carbon atoms. nih.govnsf.gov Studies combining X-ray crystallography, UV-vis spectroscopy, and quantum chemical calculations have shown that substituents can affect the geometry, photophysical properties, and stability of the ring system. nih.govnsf.gov For instance, higher substitution on the ring has been shown to increase resistance towards reduction and ring-opening reactions. rsc.org This tunability allows for the rational design of 1,2-dithiolane derivatives with specific reactivity profiles for various applications. nih.govnsf.gov

Research Trajectories Pertaining to 1,2-Dithiolane, 4,4-dimethyl- and Related Derivatives

Research into 1,2-dithiolane derivatives is an active and expanding field, moving beyond naturally occurring examples to explore novel synthetic analogues with tailored properties. The parent 1,2-dithiolane serves as the fundamental structure, synthesized through methods like the oxidative cyclization of propane-1,3-dithiol. chemicalbook.com

A significant research trajectory involves the synthesis of functionalized derivatives to probe structure-activity relationships. nih.govtandfonline.com While explicit studies on 1,2-Dithiolane, 4,4-dimethyl- are not extensively detailed in the reviewed literature, research on closely related structures provides valuable insights. For example, a synthetic strategy has been developed to create 1,2-dithiolanes with gem-dimethyl substitution adjacent to the disulfide bond. nih.gov The study of the related compound, 4,4-diethyl-1,2-dithiolane, highlighted its clean ring-cleavage by Grignard reagents, a reactivity attributed to its low tendency to polymerize. oup.com This suggests that gem-dialkyl substitution at the C4 position can modulate the ring's reactivity and stability.

The substitution pattern is a key determinant of the reactivity of 1,2-dithiolanes. rsc.org Higher-substituted derivatives are generally more resistant to ring-opening. rsc.org This principle is being applied in the design of new materials. For instance, the copolymerization of 1,2-dithiolanes with alkynes is being explored to generate polymers with high refractive indices, with the chemical structure of the dithiolane monomer significantly impacting the reaction rates and final polymer properties. rsc.org

In medicinal chemistry, research focuses on attaching various functional groups to the 1,2-dithiolane ring to create novel bioactive compounds. nih.gov For example, analogues have been synthesized that connect the 1,2-dithiolane moiety to other antioxidant groups, such as catechol, through heteroaromatic rings, resulting in compounds with potent neuroprotective activity. nih.gov Other studies have investigated 1,2-dithiolane-4-carboxylic acid derivatives as potential inhibitors of thioredoxin reductase, although findings suggest the 1,2-dithiolane moiety alone may not be sufficient for specific enzyme inhibition. mdpi.com

Table 1: Properties of 1,2-Dithiolane, 4,4-dimethyl-

PropertyValue
Chemical Formula C₅H₁₀S₂
IUPAC Name 4,4-dimethyl-1,2-dithiolane
Compound Class Organosulfur Compound, Dithiolane
Ring Size 5-membered
Key Structural Feature Gem-dimethyl group at C4 position

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58375-01-2

Molecular Formula

C5H10S2

Molecular Weight

134.3 g/mol

IUPAC Name

4,4-dimethyldithiolane

InChI

InChI=1S/C5H10S2/c1-5(2)3-6-7-4-5/h3-4H2,1-2H3

InChI Key

WUWLIHSSYRWCQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CSSC1)C

Origin of Product

United States

Synthetic Methodologies for 1,2 Dithiolane, 4,4 Dimethyl and Substituted Derivatives

Direct Cyclization Strategies

Direct cyclization methods offer a streamlined approach to the 1,2-dithiolane (B1197483) core, often involving a single key ring-forming step. These strategies are valued for their efficiency and potential for modularity in introducing diverse substituents.

One-Step Bromine-Mediated Ring Closure of 1,3-Bis-tert-butyl Thioethers

A notable one-step synthesis of diversely substituted 1,2-dithiolanes, including those with gem-dimethyl substitution, involves the reaction of readily accessible 1,3-bis-tert-butyl thioethers with bromine. nih.govrsc.org This method is advantageous for its mild reaction conditions and rapid completion, typically within minutes. nih.govrsc.org The proposed mechanism for this transformation suggests that the ring closure proceeds through the initial formation of a sulfonium (B1226848) bromide, followed by the elimination of isobutylene. nih.govrsc.org The resulting activated sulfenyl bromide then undergoes intramolecular cyclization to form the desired 1,2-dithiolane. nih.govrsc.org

This strategy has been successfully applied to create a 1,2-dithiolane with a gem-dimethyl substitution vicinal to the disulfide bond, referred to as DiMeDL. nih.gov The reaction has also proven to be efficient on a multigram scale, highlighting its practical utility for producing significant quantities of these compounds. nih.gov The versatility of this method is further demonstrated by its tolerance to various functional groups, allowing for the synthesis of a range of hydroxy-functionalized 1,2-dithiolanes. nih.govrsc.org For instance, the reaction of the appropriate 1,3-bis-tert-butyl thioether with bromine in the presence of hydrated silica (B1680970) gel can yield products with substituents ranging from hydrogen and alkyl groups to aromatic and thiophenyl moieties. nih.gov

PrecursorProductYield
1,3-bis-tert-butyl thioether 1a4-hydroxy-4-phenyl-1,2-dithiolane (PhDL)77%
Thioether for iPrDL4-hydroxy-4-isopropyl-1,2-dithiolane (iPrDL)-
Thioether for DiMeDL1,2-dithiolane with gem-dimethyl substitution (DiMeDL)-

Table 1: Examples of 1,2-dithiolanes synthesized via bromine-mediated ring closure.

Synthesis via Reaction of Phosphorus Ylides with Elemental Sulfur

An alternative route to 1,2-dithiolanes involves the reaction of phosphorus ylides with elemental sulfur. researchgate.net Specifically, the reaction of diarylmethylenetriphenylphosphoranes with elemental sulfur, followed by the addition of maleic anhydride (B1165640), has been shown to afford 1,2-dithiolanes in good yields. researchgate.net This method proceeds through a postulated thiobenzophenone (B74592) S-sulfide intermediate, which is then trapped by maleic anhydride in a [3+2]-cycloaddition reaction to form the 5,5-diphenyl-1,2-dithiolane-3,4-dicarboxylic acid anhydride. researchgate.net

While this specific example leads to a highly substituted dithiolane, the underlying principle of using phosphorus ylides and elemental sulfur presents a potential pathway for the synthesis of other substituted 1,2-dithiolanes, including those with a 4,4-dimethyl substitution pattern, by varying the structure of the starting phosphorus ylide.

Novel Routes from 1,3-Diols

A general synthetic route to 1,2-dithiolanes has been established from 1,3-diols. tandfonline.com This methodology provides a versatile entry point to the dithiolane ring system, as a wide variety of 1,3-diols are commercially available or can be readily synthesized. The conversion of 1,3-diols to 1,2-dithiolanes typically involves a two-step process where the hydroxyl groups are first converted into a leaving group, such as a tosylate, and then displaced by a sulfur nucleophile to form the 1,3-dithiol precursor. Subsequent oxidation then yields the 1,2-dithiolane. tandfonline.com

For example, a diol can be reacted with p-toluenesulfonyl chloride, followed by treatment with potassium O-ethyl dithiocarbonate. tandfonline.com The resulting dithiocarbonate ester can then be treated with a reagent like ethylenediamine (B42938) and subsequently cyclized to form the dithiolane. tandfonline.com Another variation involves refluxing the diols with thiourea (B124793) in concentrated hydrobromic acid, followed by an alkaline treatment to provide the crude dithiols, which are then cyclized without isolation. tandfonline.com

Oxidative Cyclization Approaches

Oxidative cyclization represents a common and reliable strategy for the formation of the disulfide bond in 1,2-dithiolanes. These methods typically involve the synthesis of a 1,3-dithiol precursor, which is then oxidized to form the cyclic disulfide.

Two-Step Synthesis Involving Oxidation of 1,3-Dithiols

The most traditional and widely used method for synthesizing 1,2-dithiolanes is a two-step sequence that begins with the generation of a 1,3-dithiol, followed by its oxidation to the corresponding 1,2-dithiolane. nih.govrsc.org The formation of the 1,3-dithiol can be achieved through various methods, including the hydrolysis or reduction of suitable precursors. nih.govrsc.org However, the formation of the 1,3-dithiol can sometimes require harsh reaction conditions, which may limit the tolerance of certain functional groups and can lead to the formation of undesired polydisulfides. rsc.org

Once the 1,3-dithiol is obtained, a variety of oxidizing agents can be employed to effect the cyclization. Common oxidants include air, which can be used for oxidative cyclization, particularly for dithiols that are prone to oxidation. tandfonline.com This approach has been utilized in the synthesis of various nitrogen-containing 1,2-dithiolanes. tandfonline.com

Cyclization of Dibromide Precursors

Another established route to 1,2-dithiolanes involves the use of dibromide precursors. For instance, asparagusic acid (1,2-dithiolane-4-carboxylic acid) can be synthesized from a dibromide precursor, which first forms dihydroasparagusic acid, followed by cyclization. nih.gov This general strategy can be adapted for the synthesis of 4,4-dimethyl-1,2-dithiolane.

Functionalization and Derivatization Strategies

The inherent reactivity and unique stereoelectronic properties of the 1,2-dithiolane ring make it a valuable motif in materials science and medicinal chemistry. nih.gov The ability to functionalize the dithiolane core or introduce specific substituents is crucial for tailoring its properties for various applications, such as creating dynamic hydrogels, facilitating cell uptake, or developing bioactive molecules. nih.govresearchgate.netresearchgate.net Strategies for derivatization often focus on incorporating versatile chemical handles for further modification or directly synthesizing analogues with desired functional groups like amines and carboxylic acids. nih.govtandfonline.comacs.org

A significant challenge in expanding the utility of 1,2-dithiolanes has been the limited availability of derivatives with functional handles suitable for downstream modification. nih.gov Traditional synthesis methods often involve harsh conditions that are incompatible with many functional groups. nih.gov To overcome this, modular, one-step synthetic routes have been developed to produce diversely substituted 1,2-dithiolanes that already contain a versatile functional group. nih.gov

One effective strategy involves designing the precursor, such as a 1,3-bis-tert-butyl thioether, to feature a hydroxyl group. nih.gov This hydroxyl group is tolerant of the ring-closure conditions and serves as a reactive handle in the final 1,2-dithiolane product for subsequent chemical transformations. nih.gov This approach provides access to a variety of 4-hydroxy-1,2-dithiolanes, which can be readily modified. nih.gov

For instance, the hydroxyl group can be exploited for esterification or acylation reactions. The reaction of a 4-hydroxy-4-phenyl-1,2-dithiolane with isobutyryl chloride yields the corresponding ester. nih.gov Similarly, a 4-hydroxy-4-isopropyl-1,2-dithiolane can be reacted with acryloyl chloride to produce a 1,2-dithiolane acrylate (B77674). nih.gov This acrylate derivative can then undergo further reactions, such as a base-catalyzed thia-Michael addition with a thiol like benzyl (B1604629) mercaptan. nih.gov Such transformations are particularly useful for covalently conjugating the 1,2-dithiolane moiety to substrates like polymers or proteins. nih.gov

Starting 1,2-DithiolaneReagentsTransformationProduct
4-hydroxy-4-phenyl-1,2-dithiolane (PhDL)Isobutyryl chloride, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP)Esterification1,2-Dithiolane ester 2
4-hydroxy-4-isopropyl-1,2-dithiolane (iPrDL)Acryloyl chloride, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP)Acrylation1,2-Dithiolane acrylate 3
1,2-Dithiolane acrylate 3Benzyl mercaptan, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Thia-Michael AdditionMichael adduct 4

Amine Analogues

The synthesis of 1,2-dithiolane analogues bearing nitrogen-containing substituents has been explored for various applications. tandfonline.com A general and useful method for preparing these compounds starts from 1,3-diols. tandfonline.com For example, 4-((dimethylamino)methyl)-1,2-dithiolane can be synthesized from the corresponding diol precursor. tandfonline.com The diol is converted to a dithiol, which is then oxidatively cyclized to form the dithiolane ring. tandfonline.com

Other synthetic routes have been devised for specific amine-containing targets. To prepare 4-(dimethylamino)-1,2-dithiolane substituted with a methyl group, a synthetic sequence can start from β-methyl-γ-butyrolactone. tandfonline.com The lactone is brominated, and the resulting acid bromide is treated with dimethylamine. tandfonline.com Subsequent reaction with sodium phenylmethanethiolate followed by conversion to the dithiol and cyclization yields the target 4-methyldithiolane with a dimethylamino group. tandfonline.com More complex heterocyclic amines can also be incorporated. Dithiolanes substituted with a 2-pyridyl or 1-methyl-2-piperidinyl group have been prepared from a common diol precursor derived from α-picoline. tandfonline.com The diol is reacted with p-toluenesulfonyl chloride and then potassium O-ethyl dithiocarbonate, followed by treatment with ethylenediamine and cyclization to yield the pyridyl-substituted dithiolane. tandfonline.com

Hydrazine-containing analogues have also been synthesized. A hydrazone formed from 1,3-bis(benzylthio)acetone and 1,1-dimethylhydrazine (B165182) can be reduced with lithium aluminium hydride. tandfonline.com The resulting hydrazine (B178648) derivative is then debenzylated and oxidized to afford 4-(2,2-dimethylhydrazino)-1,2-dithiolane. tandfonline.com

Carboxylic Acid Analogues

1,2-Dithiolanes featuring a carboxylic acid group, such as asparagusic acid (1,2-dithiolane-4-carboxylic acid) and its isomers, are of significant interest. acs.orgscispace.comscispace.com The synthesis of 1,2-dithiolane-4-carboxylic acid can be achieved from β,β'-di-iodoisobutyric acid. scispace.com This starting material is reacted with potassium thiolacetate, and the resulting bis-acetyl substance is hydrolyzed to form β,β'-dimercapto-isobutyric acid. scispace.com This dithiol is then oxidized with oxygen, without intermediate isolation, to yield the target 1,2-dithiolane-4-carboxylic acid. scispace.com

The 3-isomer, 1,2-dithiolane-3-carboxylic acid, is prepared via a different route starting from methyl α,γ-dibromo-butyrate. scispace.com Treatment with potassium thiolacetate followed by alkaline hydrolysis gives α,γ-dimercapto-butyric acid. scispace.com The crude mercapto-acid is then oxidized using agents like hydrogen peroxide, iodine, or oxygen with a ferric chloride catalyst to form the cyclic disulfide, although this often produces polymeric byproducts alongside the desired monomer. scispace.com

These carboxylic acid-functionalized dithiolanes can be further derivatized. For example, asparagusic acid can be coupled with various amines using peptide coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form a library of carboxamide derivatives. nih.govmdpi.com This highlights how the carboxylic acid group serves as a handle for creating diverse analogues. nih.gov

Target AnalogueKey Starting Material(s)General Synthetic Approach
4-((dimethylamino)methyl)-1,2-dithiolaneCorresponding 1,3-diolConversion of diol to dithiol, followed by oxidative cyclization. tandfonline.com
4-(2,2-dimethylhydrazino)-1,2-dithiolane1,3-bis(benzylthio)acetone, 1,1-dimethylhydrazineFormation of hydrazone, reduction, debenzylation, and oxidation. tandfonline.com
1,2-Dithiolane-4-carboxylic acidβ,β'-di-iodoisobutyric acidReaction with potassium thiolacetate, hydrolysis to dithiol, and oxidation. scispace.com
1,2-Dithiolane-3-carboxylic acidMethyl α,γ-dibromo-butyrateReaction with potassium thiolacetate, hydrolysis to dithiol, and oxidation. scispace.com
N-Aryl-1,2-dithiolane-4-carboxamides1,2-Dithiolane-4-carboxylic acid, Aniline derivativesAmide coupling using reagents like HATU or HBTU. nih.govmdpi.com

Elucidation of Reaction Mechanisms Involving 1,2 Dithiolane, 4,4 Dimethyl Ring Systems

Disulfide Bond Reactivity and Mechanistic Pathways

The disulfide bond is the focal point of the 1,2-dithiolane (B1197483) ring's reactivity. The gem-dimethyl substitution at the 4-position of the ring introduces specific steric and electronic effects that influence the kinetics and thermodynamics of its reactions.

Thiol-disulfide exchange is a fundamental reaction of disulfide bonds, proceeding through a nucleophilic substitution mechanism. The generally accepted pathway involves the attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. researchgate.netnih.gov This proceeds through an SN2-like transition state, leading to the formation of a new disulfide and a new thiolate. researchgate.netacs.org

For the 1,2-dithiolane ring system, the rate of this exchange is significantly influenced by ring strain. The five-membered ring is considerably more strained than six- or seven-membered cyclic disulfides, or acyclic disulfides. This strain is released in the transition state, leading to a significant rate enhancement. harvard.edu Studies have shown that the rate constants for degenerate intermolecular thiolate-disulfide interchange involving 1,2-dithiolane are substantially higher than those for the six-membered 1,2-dithiane (B1220274). harvard.edu While specific kinetic data for 4,4-dimethyl-1,2-dithiolane is not extensively documented, the presence of gem-dimethyl groups is expected to influence the ring strain and the accessibility of the disulfide bond to incoming nucleophiles.

The reaction can be represented as follows:

Step 1: Deprotonation of the attacking thiol to form a more nucleophilic thiolate. R-SH + B- ⇌ R-S- + BH

Step 2: Nucleophilic attack of the thiolate on the disulfide bond. R-S- + (CH3)2C3H4S2 → [R-S-S-C3H4C(CH3)2-S]- (Transition State) → R-S-S-C3H4C(CH3)2-S-

Theoretical calculations support the SN2 mechanism, indicating that the transition state has the negative charge distributed over the attacking and leaving sulfur atoms. researchgate.net The hydrophobicity of the environment can also play a role, with less polar environments potentially catalyzing the reaction by destabilizing the charged ground state of the thiolate more than the charge-delocalized transition state. researchgate.net

1,2-Dithiolanes can undergo ring-opening polymerization (ROP) to form polydisulfides. This process can be initiated by various stimuli, including nucleophiles (anionic ROP), electrophiles (cationic ROP), radicals, or light. researchgate.netresearchgate.netmdpi.com The driving force for the polymerization is the relief of the ring strain inherent in the five-membered dithiolane ring.

Anionic Ring-Opening Polymerization: This is typically initiated by a nucleophile, such as a thiolate anion. The initiator attacks one of the sulfur atoms, leading to the opening of the ring and the formation of a new thiolate at the end of the growing polymer chain. This new thiolate can then attack another dithiolane monomer, propagating the polymerization.

Cationic Ring-Opening Polymerization: While less common for 1,2-dithiolanes, cationic ROP can be initiated by strong acids that protonate the disulfide bond, forming a sulfonium (B1226848) cation which is then susceptible to nucleophilic attack by another monomer. researchgate.net

Radical Ring-Opening Polymerization: This can be initiated by heat or light, which causes homolytic cleavage of the disulfide bond to form a diradical. This diradical can then attack other monomers to propagate the polymer chain.

The properties of the resulting polymers can be tuned by the substituents on the dithiolane ring. For instance, the copolymerization of different lipoic acid derivatives (which are substituted 1,2-dithiolanes) allows for the preparation of copolymers with tailored thermal and mechanical properties. rsc.org While specific studies on the ROP of 4,4-dimethyl-1,2-dithiolane are not prevalent, the gem-dimethyl groups would be expected to influence the polymer's properties, such as its solubility and thermal stability.

Disulfide bonds can undergo metathesis or exchange reactions mediated by radicals. These reactions are initiated by the formation of a thiyl radical, which can be generated by photolysis or the use of a radical initiator. The thiyl radical can then attack a disulfide bond, leading to the formation of a new disulfide and a new thiyl radical, thus propagating a chain reaction.

The general mechanism can be outlined as:

Initiation: R-S-S-R → 2 R-S•

Propagation: R-S• + R'-S-S-R' → R-S-S-R' + R'-S•

These radical-mediated processes have found applications in various fields, including the synthesis of bioconjugates and in cycloaddition reactions. rsc.orgrsc.org The reactivity of the 1,2-dithiolane ring in such radical processes would be influenced by its inherent ring strain, which could facilitate the initial homolytic cleavage of the S-S bond.

The disulfide bond of 1,2-dithiolanes can be readily reduced to a dithiol or oxidized to various sulfur oxyacids.

Reduction: Reduction of the disulfide bond in 4,4-dimethyl-1,2-dithiolane would yield 2,2-dimethyl-1,3-propanedithiol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or dithiothreitol (B142953). The mechanism of reduction by thiols like dithiothreitol involves a series of thiol-disulfide exchange reactions.

Oxidation: Oxidation of the disulfide bond can lead to the formation of thiosulfinates, thiosulfonates, and ultimately sulfonic acids. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions.

The redox properties of 1,2-dithiolane derivatives are of interest in biological contexts. For example, some 1,2-dithiolane-containing compounds have been investigated as inhibitors of thioredoxin reductase, an enzyme involved in cellular redox homeostasis. nih.gov However, the 1,2-dithiolane moiety itself may not be the sole determinant of inhibitory activity and can be reduced by a range of cellular thiols. nih.gov

Ring Fragmentation and Rearrangement Processes

While the focus of this article is on 1,2-dithiolanes, it is instructive to consider the fragmentation pathways of the isomeric 1,3-dithiolane (B1216140) system, as these have been more extensively studied and provide insight into the general reactivity of dithiolane rings under certain conditions.

The base-mediated fragmentation of 2-aryl-1,3-dithiolanes provides a synthetic route to dithioester derivatives. nih.govfigshare.com The mechanism of this reaction involves the following key steps:

Deprotonation: A strong base, such as lithium hexamethyldisilazide (LiHMDS), deprotonates the 1,3-dithiolane at the C(2) position, which is activated by the adjacent sulfur atoms and the aryl group. nih.gov

Ring Fragmentation: The resulting carbanion undergoes a ring fragmentation, leading to the formation of a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov This fragmentation is a key distinction in the reactivity of 1,3-dithiolanes compared to their six-membered 1,3-dithiane (B146892) counterparts, which are more stable upon deprotonation at C(2). nih.gov

Trapping of the Dithiocarboxylate Anion: The dithiocarboxylate anion is a reactive intermediate that can be trapped by various electrophiles, such as alkyl halides or diaryliodonium salts, to yield the corresponding dithioester. nih.gov

The efficiency of this reaction is dependent on the choice of base, solvent, and temperature. For example, the use of LiHMDS in cyclopentyl methyl ether (CPME) at 100 °C has been shown to be effective for the rapid generation of the dithiocarboxylate anion. nih.gov

Table of Reaction Conditions for Base-Mediated Fragmentation of 2-Aryl-1,3-Dithiolanes

BaseSolventTemperature (°C)TimeElectrophileYield (%)
LiHMDSCPME1005 min4-Chlorobenzyl bromide80
LiHMDSCPME1005 minEthyl bromide77
LiHMDSCPME1005 minDiphenyliodonium triflate65

Data compiled from studies on 2-aryl-1,3-dithiolanes. nih.gov

Intramolecular Cyclization Mechanisms (e.g., Sulfonium-Mediated)

The formation of 1,2-dithiolane ring systems can be achieved through various intramolecular cyclization strategies. One notable method involves a sulfonium-mediated ring-closure. Research into the one-step synthesis of diversely substituted functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers has shed light on this mechanism. nih.gov In this process, the reaction of a 1,3-bis-tert-butyl thioether with bromine is proposed to proceed through a sulfonium intermediate. nih.gov The bromine first activates one of the sulfur atoms, which is then attacked by the second sulfur atom in an intramolecular fashion to form the five-membered dithiolane ring and eliminate a tert-butyl cation. nih.gov

This synthetic strategy has been used to create a 1,2-dithiolane with a gem-dimethyl substitution adjacent to the disulfide bond, demonstrating its applicability to forming sterically hindered dithiolane rings. nih.gov The reaction is notable for its mild conditions and rapid completion. nih.gov

Another general synthetic route to 1,2-dithiolanes has been established starting from 1,3-diols. tandfonline.com This multi-step process involves converting the diol to a dithiol, which then undergoes oxidative cyclization to yield the 1,2-dithiolane ring. tandfonline.com While not explicitly detailed as sulfonium-mediated, the final ring-closing step is a critical intramolecular reaction.

The table below summarizes key aspects of a proposed sulfonium-mediated cyclization for a related gem-dimethyl substituted 1,2-dithiolane.

Starting MaterialReagentProposed IntermediateProductKey Mechanism Feature
1,3-bis-tert-butyl thioether (with gem-dimethyl group)Bromine (Br₂)Sulfonium ionGem-dimethyl substituted 1,2-dithiolaneIntramolecular nucleophilic attack by the second sulfur atom. nih.gov

Nucleophilic Addition Mechanisms Leading to Dithiolane Ring Formation

The construction of the 1,2-dithiolane ring can also be envisioned through nucleophilic addition reactions, where sulfur-containing nucleophiles are key to forming the disulfide bond within the five-membered ring. A common strategy for forming sulfur-containing rings involves the reaction of a suitable carbon electrophile with a sulfur nucleophile. For instance, the ring-opening of epoxides by thiolates is a well-established nucleophilic addition reaction that forms a carbon-sulfur bond and a β-hydroxy sulfide (B99878). researchgate.netsemanticscholar.org

While not a direct formation of a dithiolane, this principle can be extended. A plausible mechanism for forming a 4,4-dimethyl-1,2-dithiolane would involve a precursor molecule containing the 4,4-dimethyl-1,3-dithiol backbone. This dithiol can be synthesized from 2,2-dimethyl-1,3-propanediol. The subsequent step is an oxidative cyclization, where the two thiol groups are oxidized to form the disulfide bond, thus closing the ring. This oxidation can be achieved with various oxidizing agents, such as air or iodine.

Another approach involves the use of disulfides as mercapto-precursors. rsc.org Commercially available disulfides can be reduced in situ to generate thiolate nucleophiles. rsc.org These thiolates can then react with an appropriate electrophile. For the formation of a 1,2-dithiolane ring, a molecule containing two electrophilic centers at a 1,3-distance would be required to react with a disulfide-containing nucleophile.

The following table outlines a generalized nucleophilic approach to dithiolane formation.

Precursor TypeKey Reaction StepMechanism DetailExample Reagents
1,3-DithiolOxidative CyclizationRemoval of hydrogen atoms from two thiol groups to form a disulfide bond.Air (O₂), Iodine (I₂)
1,3-DihalideNucleophilic SubstitutionReaction with a disulfide anion (e.g., from Na₂S₂) to form the dithiolane ring.Sodium disulfide (Na₂S₂)

Oxidative Cleavage of Carbon-Sulfur Bonds

While the previous sections focused on the formation of the 1,2-dithiolane ring, the cleavage of its bonds is also of significant chemical interest. The oxidative cleavage of carbon-sulfur bonds in dithiolanes is a useful reaction, particularly in the context of protecting group chemistry where dithiolanes can act as protecting groups for carbonyl compounds. tandfonline.com

One method for the oxidative cleavage of C-S bonds involves the use of singlet molecular oxygen. tandfonline.com A system combining trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl-ethaneperoxate and a base like potassium hydroxide (B78521) can generate singlet oxygen, which then acts as the active oxidizing species. tandfonline.com This method has been shown to be effective for the deprotection of 2,2-disubstituted 1,3-dithiolanes, regenerating the corresponding carbonyl compounds under mild conditions. tandfonline.com The mechanism is believed to involve the oxidation of the sulfur atoms, leading to an unstable intermediate that fragments to release the carbonyl compound.

Oxidative desulfurization (ODS) is another relevant process, often used to remove sulfur compounds from fuel oils. mdpi.comnih.gov In ODS, sulfur-containing compounds are oxidized to their corresponding sulfoxides or sulfones, which are more polar and can be more easily removed. nih.gov This process typically uses an oxidizing agent like hydrogen peroxide in combination with a catalyst. mdpi.comnih.gov While generally applied to aromatic sulfur compounds, the underlying principle of sulfur oxidation can lead to C-S bond cleavage in certain contexts.

Furthermore, the photooxidation of 1,2-dithiolane has been studied, showing that in the presence of a photosensitizer, it is rapidly oxidized by air. escholarship.org The product of this reaction is suggested to be a disulfide monoxide, indicating oxidation at the sulfur atom rather than immediate C-S bond cleavage. escholarship.org

The table below details findings related to the oxidative cleavage of C-S bonds in dithiolane and related structures.

Dithiolane TypeOxidizing SystemPrimary OutcomeMechanistic Insight
2,2-disubstituted 1,3-dithiolanesSinglet molecular oxygenRegeneration of carbonyl compounds. tandfonline.comOxidative cleavage of C-S bonds. tandfonline.com
General sulfur compounds in fuelHydrogen peroxide with catalystFormation of sulfoxides and sulfones. nih.govOxidation of sulfur atoms. mdpi.comnih.gov
1,2-Dithiolane (Trimethylene disulfide)Photooxidation with sensitizerFormation of a disulfide monoxide. escholarship.orgOxidation at the sulfur-sulfur bond. escholarship.org

Conformational Analysis and Stereoelectronic Effects in 1,2 Dithiolane Systems

Correlation of CSSC Dihedral Angle with Reactivity and Stability

The reactivity and stability of 1,2-dithiolane (B1197483) systems are profoundly influenced by the dihedral angle of the carbon-sulfur-sulfur-carbon (CSSC) bond. rsc.orgnih.gov In contrast to linear disulfides which typically adopt a CSSC dihedral angle of approximately 90° to minimize lone pair repulsion, the five-membered ring structure of 1,2-dithiolanes imposes significant geometric constraints, forcing this angle to be much smaller, generally less than 35°. rsc.orgnih.gov This deviation from the ideal geometry is a primary source of ring strain.

A smaller CSSC dihedral angle leads to increased overlap of the non-bonding lone pair orbitals on the adjacent sulfur atoms. This results in a destabilizing four-electron interaction, also known as closed-shell repulsion, which weakens the S-S bond. nih.gov Consequently, 1,2-dithiolanes with smaller CSSC dihedral angles are generally more reactive and less stable. nih.gov This heightened reactivity manifests as a greater propensity for thiol-disulfide exchange and ring-opening polymerization. nih.gov

The relationship between the CSSC dihedral angle and the electronic properties of the S-S bond can be observed using UV-vis spectroscopy. A smaller dihedral angle reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift (a shift to a longer wavelength) of the maximum absorbance (λmax) for the first electronic transition. rsc.org For instance, a comparison between two different 1,2-dithiolane derivatives, C12DL and DiMeDL, revealed that the latter has a smaller CSSC dihedral angle (23.4° compared to 35.2° for C12DL), which corresponds to an elongated S-S bond and a red-shift in its UV-vis spectrum, indicating greater instability. rsc.org

CompoundCSSC Dihedral Angle (°)S-S Bond Length (Å)λmax (nm)Relative Stability
Linear Disulfides (Typical)~90~2.03-High
C12DL35.2~2.06-Moderate
DiMeDL23.4~2.06354Low
4-hydroxy-1,2-dithiolane (HDL)--327Moderate

This table presents illustrative data compiled from various sources to show the general trends.

Influence of Substituent Steric and Electronic Properties on Ring Geometry and Reactivity

Substituents on the 1,2-dithiolane ring can significantly modulate its geometry and, consequently, its reactivity. The steric and electronic properties of these substituents play a crucial role in determining the conformational preferences of the ring and the stability of the disulfide bond. rsc.orgnih.gov

In the case of 4,4-dimethyl-1,2-dithiolane, the gem-dimethyl group at the C4 position exerts a notable steric influence. This is an example of the Thorpe-Ingold effect, where geminal substitution can favor ring closure and influence the ring's conformation by altering the bond angles within the acyclic precursor and the resulting ring. wikipedia.org The presence of the two methyl groups can restrict the conformational flexibility of the ring, potentially favoring a more puckered conformation to alleviate steric strain between the methyl groups and the adjacent methylene (B1212753) protons.

Studies have shown that increased substitution on the 1,2-dithiolane ring generally leads to greater resistance towards reduction and ring-opening. nih.gov This suggests that the steric hindrance provided by substituents can be a dominant factor in the stability of these heterocyclic systems.

Detailed Conformational Preferences of the Five-Membered Dithiolane Ring

Five-membered rings, such as cyclopentane, are not planar and adopt puckered conformations to relieve torsional strain arising from eclipsing interactions between adjacent C-H bonds. libretexts.org The 1,2-dithiolane ring, being a five-membered heterocycle, exhibits similar conformational behavior. The two most common conformations for five-membered rings are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry) conformations. masterorganicchemistry.com

In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations are typically in a dynamic equilibrium, rapidly interconverting at room temperature.

For 4,4-dimethyl-1,2-dithiolane, the presence of the gem-dimethyl group at the C4 position is expected to influence the conformational equilibrium. The steric bulk of the two methyl groups would likely disfavor an envelope conformation where the C4 atom is in the flap, as this would lead to increased steric interactions. It is more probable that the ring will adopt a conformation that maximizes the distance between the methyl groups and the other ring substituents. Computational studies would be necessary to definitively determine the lowest energy conformation and the energy barrier between different conformers. The puckering of the ring is a crucial factor in determining the CSSC dihedral angle, and thus the reactivity of the disulfide bond.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, NH...S Interactions)

While 4,4-dimethyl-1,2-dithiolane itself lacks the functional groups necessary for strong intramolecular hydrogen bonding, derivatives of 1,2-dithiolane can participate in such interactions if they possess appropriate hydrogen bond donors (e.g., -OH, -NH2) and acceptors. The sulfur atoms of the dithiolane ring, with their lone pairs of electrons, can act as weak hydrogen bond acceptors.

Intramolecular hydrogen bonds of the NH...S type have been studied in various organic molecules. nih.gov These interactions, although generally weaker than conventional NH...O hydrogen bonds, can play a role in stabilizing specific conformations. In a suitably functionalized derivative of 4,4-dimethyl-1,2-dithiolane, an intramolecular NH...S bond could influence the orientation of the substituent and potentially affect the puckering of the dithiolane ring. The strength of such an interaction would depend on the geometry of the system, including the distance and angle between the donor and acceptor groups.

Intermolecular interactions are also important in the solid-state and in solution. In the crystalline state, molecules of 4,4-dimethyl-1,2-dithiolane would pack in a way that maximizes van der Waals forces. In solution, the nature of the solvent will dictate the intermolecular interactions. In non-polar solvents, weak dipole-dipole and van der Waals interactions will predominate. In more polar solvents, the interactions will be more complex. The study of these non-covalent interactions is crucial for understanding the physical properties and biological activity of dithiolane derivatives.

Advanced Computational and Theoretical Investigations of 1,2 Dithiolane, 4,4 Dimethyl

Density Functional Theory (DFT) for Mechanistic Studies and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reaction mechanisms of 1,2-dithiolane (B1197483) derivatives. DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties that govern the molecule's behavior.

Studies on substituted 1,2-dithiolanes have demonstrated that the introduction of substituents significantly impacts the electronic and photophysical properties of the ring. nih.gov The five-membered ring structure inherently forces the disulfide bond into a conformation with a small C-S-S-C dihedral angle, typically less than 35°, a stark contrast to the ~90° angle found in unstrained, linear disulfides. nih.gov This geometric constraint is central to the ring's unique reactivity.

DFT calculations reveal that this strained conformation leads to a significant overlap between the non-bonding p-type lone pair orbitals on the adjacent sulfur atoms. This overlap results in the splitting of these orbitals into a lower-energy bonding combination and a higher-energy anti-bonding combination. The anti-bonding orbital becomes the Highest Occupied Molecular Orbital (HOMO) of the molecule. nih.gov The energy of this HOMO is considerably raised compared to that in an unstrained disulfide, which in turn reduces the HOMO-LUMO (Lowest Unoccupied Molecular Orbital) energy gap. nih.gov This smaller energy gap is directly observable in the molecule's UV-vis absorption spectrum, where the first electronic transition (S₀ → S₁) occurs at a longer wavelength (lower energy). nih.gov For instance, geminal substitution on the dithiolane ring has been shown to cause a red-shift in the maximum absorbance wavelength (λₘₐₓ), indicating a further narrowing of the HOMO-LUMO gap. nih.gov

Mechanistic studies employing DFT can elucidate pathways for reactions such as thiol-disulfide exchange, a critical process in biological systems. The strained S-S bond, weakened by the stereoelectronic effects captured in DFT models, is more susceptible to nucleophilic attack, explaining the high reactivity of 1,2-dithiolanes. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While specific molecular dynamics (MD) simulation studies focusing exclusively on 1,2-dithiolane, 4,4-dimethyl- are not extensively documented in the literature, the principles of MD are crucial for understanding the dynamic behavior and conformational flexibility of such ring systems. MD simulations model the movement of atoms over time, providing insights into the accessible conformations and the energy barriers between them.

For the 1,2-dithiolane ring, the conformational landscape is primarily defined by puckering of the five-membered ring. The ring can adopt several low-energy conformations, often described as half-chair or envelope forms. These conformations are in dynamic equilibrium, and the presence of substituents, like the 4,4-dimethyl groups, influences the relative energies of these conformers and the barriers to their interconversion.

The gem-dimethyl group at the C4 position would be expected to restrict the ring's flexibility. In a half-chair conformation, one methyl group might occupy a pseudo-axial position while the other is pseudo-equatorial, or in an envelope conformation, their positions would be similarly differentiated. The steric bulk of the methyl groups would disfavor certain puckered states and influence the preferred dihedral angles within the ring. While detailed kinetic and thermodynamic data from MD simulations are not available, DFT geometry optimizations and crystallographic data of related substituted dithiolanes confirm these puckered structures as energy minima. nih.gov These static pictures provide a basis for what would be a complex and dynamic conformational landscape, where the 4,4-dimethyl substitution plays a key role in shaping the potential energy surface.

Quantum Chemical Calculations of Stereoelectronic Properties and Stability Parameters

Quantum chemical calculations, particularly at the DFT level, are essential for quantifying the stereoelectronic properties and stability of 1,2-dithiolane, 4,4-dimethyl-. Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular structure, stability, and reactivity.

The key stereoelectronic feature of the 1,2-dithiolane ring is the interaction between the lone pairs of the sulfur atoms, dictated by the C-S-S-C dihedral angle (φ). nih.gov Quantum calculations on substituted 1,2-dithiolanes have established a clear link between the substitution pattern and the ring's geometry and stability. nih.gov

Dihedral Angle (φ): The constrained five-membered ring forces φ to be small. Calculations on a 3,3-dimethyl-1,2-dithiolane, a close analogue of the 4,4-dimethyl compound, revealed a C-S-S-C dihedral angle of 23.4°. nih.gov This is significantly smaller than the ~35° found in less substituted dithiolanes. nih.gov This reduction in the dihedral angle increases the overlap and repulsion of the sulfur lone pairs, a destabilizing effect.

S-S Bond Length: The increased repulsion between sulfur lone pairs leads to a weakening and elongation of the S-S bond. Calculated and crystallographically determined S-S bond lengths in substituted 1,2-dithiolanes are around 2.06 Å, which is longer than the typical ~2.03 Å in linear disulfides. nih.gov

These calculations highlight the delicate balance of competing factors: while gem-dimethyl substitution may increase torsional strain around the S-S bond by further compressing the dihedral angle, it enhances the molecule's kinetic and thermodynamic stability through other structural effects.

Calculated and Experimental Geometric Parameters for Substituted 1,2-Dithiolanes
CompoundSubstitution PatternC-S-S-C Dihedral Angle (φ)S-S Bond Length (Å)Reference
DiMeDL3,3-dimethyl23.4°~2.06 nih.gov
C12DL4-substituted35.2°~2.06 nih.gov
Linear DisulfidesAcyclic~90°~2.03 nih.gov

Thermodynamic Assessments: Ring Strain Energy via Isodesmic Reactions

The total ring strain energy (RSE) of a cyclic molecule is a measure of its thermodynamic instability relative to a hypothetical strain-free acyclic analogue. Isodesmic reactions are a theoretical construct used to accurately calculate RSE. In an isodesmic reaction, the number and type of each bond are conserved on both the reactant and product sides of the equation, which helps to cancel out systematic errors in quantum chemical calculations.

The RSE of 1,2-dithiolanes can be evaluated using an isodesmic reaction where the strained five-membered ring and an acyclic dithiol are converted into a less strained six-membered ring (1,2-dithiane) and the corresponding acyclic dithiol. nih.gov The reaction enthalpy (ΔrxnH) for this process reflects the difference in ring strain between the 1,2-dithiolane and the relatively unstrained 1,2-dithiane (B1220274) reference.

A study using DFT (B3LYP/6-311G** basis set) calculated the RSE for a substituted 1,2-dithiolane via the following isodesmic reaction scheme: nih.gov

DL + BuSH → BuSS + C3SH

Where:

DL is the substituted 1,2-dithiolane.

BuSH is 1,4-butanedithiol (B72698) (acyclic reference).

BuSS is 1,2-dithiane (less strained cyclic reference).

C3SH is the corresponding ring-opened 1,3-dithiol of the DL compound.

The calculations revealed that for an unsubstituted 1,2-dithiolane (HDL), the reaction enthalpy, and thus its additional ring strain relative to 1,2-dithiane, was -27.9 kJ/mol. nih.gov However, for a geminally substituted dithiolane, the calculated reaction enthalpy was significantly reduced to -2.9 kJ/mol. nih.gov This dramatic reduction in RSE upon substitution provides a quantitative thermodynamic basis for the observed increase in stability of substituted 1,2-dithiolanes like 1,2-dithiolane, 4,4-dimethyl-. The gem-dimethyl groups help to alleviate the inherent strain of the five-membered dithiolane ring system.

Calculated Ring Strain Energy via Isodesmic Reactions
CompoundDescriptionCalculated ΔrxnH (kJ/mol)Reference
HDLUnsubstituted 1,2-dithiolane-27.9 nih.gov
iPrDLGeminally substituted 1,2-dithiolane-2.9 nih.gov

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analyses

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. For 1,2-dithiolane, 4,4-dimethyl-, FMO analysis provides a clear rationale for its characteristic properties.

As established by DFT calculations, the defining feature of the 1,2-dithiolane ring is its high-energy HOMO, which results from the anti-bonding interaction of the sulfur lone pair orbitals. nih.gov A stronger orbital overlap at smaller C-S-S-C dihedral angles raises the HOMO energy, while the LUMO (which is typically the σ*S-S anti-bonding orbital) remains largely unaffected in energy. nih.gov This elevated HOMO makes the molecule a better electron donor and more susceptible to oxidation. The narrowed HOMO-LUMO gap explains the molecule's absorption of light at longer wavelengths and its propensity for ring-opening polymerization upon photo-initiation. The reactivity in thiol-disulfide exchange is also explained by the high-energy HOMO, which readily interacts with the LUMO of an attacking nucleophilic thiol.

Theoretical Analysis of Non-Bonding Sulfur Orbital Interactions and their Energetic Splitting

The unique properties of the 1,2-dithiolane ring are fundamentally rooted in the through-space interaction of the non-bonding lone pair orbitals on the two sulfur atoms. In an unstrained disulfide with a ~90° dihedral angle, the two p-type lone pairs on the sulfur atoms are nearly orthogonal, and their interaction is minimal.

However, in the constrained five-membered ring of 1,2-dithiolane, 4,4-dimethyl-, the C-S-S-C dihedral angle is forced to be much smaller (~20-35°). nih.gov This geometry enforces significant overlap between the two filled, non-bonding p-type orbitals on the sulfur atoms. According to molecular orbital theory, when two orbitals overlap, they combine to form two new molecular orbitals: a lower-energy, in-phase bonding combination (E+) and a higher-energy, out-of-phase anti-bonding combination (E-).

This interaction results in a notable energetic splitting of the sulfur lone pair orbitals. The destabilizing four-electron, closed-shell repulsion that arises from the interaction of these two filled orbitals is a key feature. nih.gov The energy penalty from the out-of-phase (anti-bonding, E-) interaction is greater than the stabilization gained from the in-phase (bonding, E+) interaction. nih.gov Consequently, the E- combination becomes the HOMO of the molecule, and its energy is significantly raised relative to the lone pair orbitals in an unstrained disulfide. nih.gov

This energetic splitting and the elevation of the HOMO energy directly account for several key properties of 1,2-dithiolane, 4,4-dimethyl-:

Reduced S-S Bond Strength: The population of the high-energy, anti-bonding HOMO weakens the S-S bond, making it longer and more labile. nih.gov

Reactivity: The high energy of the HOMO makes the molecule more reactive towards electrophiles and oxidants and facilitates processes like thiol-disulfide exchange.

Spectroscopic Properties: The energy difference between the HOMO (E-) and the LUMO (σ*S-S) determines the energy of the lowest electronic transition, which is observed in the UV-vis spectrum. A smaller dihedral angle leads to greater splitting, a higher HOMO energy, and thus a lower-energy (longer wavelength) absorption band. nih.gov

Theoretical analyses have successfully correlated the C-S-S-C dihedral angle with the HOMO energy and the observed spectroscopic properties, confirming that the interaction and energetic splitting of the non-bonding sulfur orbitals are the primary determinants of the unique chemistry of the 1,2-dithiolane ring system. nih.gov

Comprehensive Spectroscopic Characterization and Analytical Methodologies

X-ray Crystallography for Precise Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, which are essential for understanding the conformation of the dithiolane ring. The process involves crystallizing the compound and exposing the crystal to an X-ray beam; the resulting diffraction pattern is then analyzed to build a model of the molecular structure. nih.gov

For cyclic disulfides, X-ray crystallography reveals critical details about the stereochemistry of the disulfide group. For instance, in a study of the related compound 1,2-dithiolane-4-carboxylic acid, preliminary crystallographic results indicated a non-planar disulfide group within the five-membered ring. scispace.com The analysis yielded a CSS/SSC dihedral angle of approximately 20°, an S-S bond length of 2.09 Å, and S-S-C bond angles of about 95°. scispace.com

While X-ray crystallography is a powerful tool for such determinations mdpi.com, specific published crystal structure data for 4,4-dimethyl-1,2-dithiolane was not found in the reviewed literature. However, analysis of analogous compounds demonstrates the capability of this technique to provide high-resolution structural information, which would be invaluable for defining the precise geometry of the gem-dimethyl substituted dithiolane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

In a study involving the synthesis of N,N-Dimethyl-1,2-dithiolane-4-carboxamide, the ¹H NMR spectrum in CDCl₃ showed the protons of the dithiolane ring in a multiplet between 3.30 and 3.47 ppm. mdpi.com The ¹³C NMR spectrum for the same compound showed the carbon atoms of the dithiolane ring at 42.1 and 48.7 ppm. mdpi.com For 4,4-dimethyl-1,2-dithiolane, the gem-dimethyl groups would introduce a characteristic singlet in the ¹H NMR spectrum and a quaternary carbon signal in the ¹³C NMR spectrum. The methylene (B1212753) protons adjacent to the sulfur atoms (at C3 and C5) would appear as distinct signals due to their differing chemical environments.

Table 1: Predicted NMR Spectral Assignments for 4,4-dimethyl-1,2-dithiolane

This table is based on typical chemical shift values and data from analogous structures.

Atom Nucleus Predicted Chemical Shift (δ) in CDCl₃ Multiplicity
CH ¹H ~1.3 ppm Singlet (s)
C3-H ¹H ~3.0 - 3.2 ppm Triplet (t)
C5-H ¹H ~2.8 - 3.0 ppm Triplet (t)
C H₃ ¹³C ~28 ppm Quartet (q)
C 4(CH₃)₂ ¹³C ~45 ppm Singlet (s)
C 3H₂ ¹³C ~40 ppm Triplet (t)

| C 5H₂ | ¹³C | ~38 ppm | Triplet (t) |

Note: The actual chemical shifts and multiplicities may vary based on the solvent and specific experimental conditions.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclear spins that are close in space (typically within 5 Å), causing a change in the intensity of one resonance upon irradiation of another. wikipedia.orglibretexts.org NOE Spectroscopy (NOESY) is a 2D NMR technique that maps these through-space correlations, providing powerful insights into the molecule's conformation and stereochemistry in solution. wikipedia.orglibretexts.org

For 4,4-dimethyl-1,2-dithiolane, NOESY experiments would be crucial for determining the ring's conformation (e.g., envelope or twist) and the spatial orientation of the substituents. Key NOE correlations would be expected between the protons of the two methyl groups and the methylene protons at the C3 and C5 positions of the dithiolane ring. The strength of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the calculation of internuclear distances. mdpi.com This information helps to build a detailed 3D model of the molecule's predominant conformation in solution. researchgate.net

Quantitative NMR (qNMR) is an analytical method that uses the direct relationship between the integrated intensity of an NMR signal and the number of corresponding nuclei to determine the concentration of a substance. nih.gov This technique can be used for purity assessment of 4,4-dimethyl-1,2-dithiolane or for quantifying it within a mixture without the need for an identical analytical standard of the analyte. ox.ac.ukdtu.dk

The qNMR methodology involves adding a known amount of an internal standard to the sample. dtu.dk The purity or concentration of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard. ox.ac.uk For 4,4-dimethyl-1,2-dithiolane, the sharp singlet from the two equivalent methyl groups in the ¹H NMR spectrum would be an ideal signal for quantification due to its high signal-to-noise ratio and lack of complex splitting. Key experimental parameters, such as a sufficiently long relaxation delay (d1), must be carefully controlled to ensure full relaxation of all nuclei and thus accurate integration. ox.ac.uk

Vibrational Spectroscopy: Raman and Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. For 4,4-dimethyl-1,2-dithiolane, key vibrational modes would include C-H stretching and bending, C-C stretching, and the characteristic S-S and C-S stretching frequencies. The S-S stretching vibration in cyclic disulfides typically appears as a weak to medium band in the IR spectrum and a strong band in the Raman spectrum in the range of 500-540 cm⁻¹. The C-S stretching vibrations are typically found in the 600-700 cm⁻¹ region. An infrared spectroscopy methodology has been developed to study the kinetics of dithiolane homopolymerization, highlighting the utility of this technique in monitoring reactions involving the dithiolane ring. rsc.org

Table 2: Characteristic Vibrational Frequencies for 4,4-dimethyl-1,2-dithiolane

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (methyl & methylene) IR & Raman 2850 - 3000 Strong (IR), Medium (Raman)
C-H Bend (methyl & methylene) IR & Raman 1340 - 1470 Medium
C-S Stretch IR & Raman 600 - 700 Medium-Weak (IR), Medium (Raman)

Electronic Spectroscopy: UV-Visible Absorption and Photoelectron Spectroscopy

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iqresearchgate.net The absorption of a photon promotes an electron from a lower-energy molecular orbital to a higher-energy one. nanoqam.ca

The 1,2-dithiolane (B1197483) ring contains a disulfide chromophore. The UV absorption spectrum of cyclic disulfides is sensitive to ring strain. In aliphatic disulfides, a weak absorption band around 250 nm is typically observed, which is attributed to an n → σ* transition involving the non-bonding electrons on the sulfur atoms and the anti-bonding orbital of the S-S sigma bond. escholarship.org For the parent 1,2-dithiolane, this absorption maximum (λmax) is significantly red-shifted to around 330 nm. This shift is attributed to the ring strain imposed by the five-membered ring, which raises the energy of the ground state and lowers the energy gap for the electronic transition. escholarship.org It is expected that 4,4-dimethyl-1,2-dithiolane would exhibit a similar absorption maximum in this region.

Photoelectron spectroscopy (PES) is another technique that provides information about the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. This method can directly probe the energies of the molecular orbitals, offering a more detailed picture of the electronic structure than UV-Vis spectroscopy.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a versatile analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. When coupled with chromatographic separation methods, it offers high sensitivity and selectivity for the analysis of 1,2-dithiolane, 4,4-dimethyl-.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify individual components within a mixture. nih.govnih.gov This method is well-suited for monitoring the progress of chemical reactions involving 1,2-dithiolane, 4,4-dimethyl-, and for identifying the resulting products, byproducts, and unreacted starting materials. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer's ion source, where it is typically fragmented by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. nasa.gov Milder electron ionization conditions (e.g., lower eV) can be employed to reduce fragmentation and increase the relative abundance of the molecular ion, aiding in molecular weight determination. cabidigitallibrary.org

Table 1: Illustrative GC-MS Parameters for the Analysis of 1,2-Dithiolane, 4,4-dimethyl-

Parameter Value/Description
GC System Agilent 6890 GC or similar
Column Capillary column with a polysiloxane stationary phase (e.g., BR-5MS, DB-VRX)
Column Dimensions 30-60 m length, 0.25 mm internal diameter, 0.25-1.4 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Inlet Temperature 250-280°C
Injection Mode Splitless or split injection
Oven Program Initial temp 60-100°C, ramp at 8-20°C/min to 280-300°C, hold for 2-10 min
MS System Quadrupole Mass Spectrometer (e.g., Agilent 5973)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230-250°C
Mass Range 40-600 m/z

This table presents a hypothetical set of parameters and may require optimization for specific applications.

For compounds that are non-volatile, thermally labile, or present in complex biological or environmental matrices, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.gov These techniques are particularly powerful for characterizing and quantifying cyclic disulfide compounds and their metabolites. acs.orgresearchgate.net

The analysis begins with high-performance liquid chromatography (HPLC), which separates components of a liquid mixture. Reversed-phase chromatography using a C18 or C4 column is commonly employed for separating cyclic peptides and related structures. nih.govchromatographytoday.com The eluent from the HPLC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which generates intact molecular ions with minimal fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity and is crucial for structural elucidation and reliable quantification. researchgate.net In MS/MS, a specific precursor ion (e.g., the molecular ion of 1,2-dithiolane, 4,4-dimethyl-) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. For quantification, a technique known as multiple reaction monitoring (MRM) is often used, where the instrument is set to detect one or more specific precursor-to-product ion transitions, providing exceptional sensitivity and selectivity. nih.gov

Table 2: Representative LC-MS/MS Parameters for Quantification of Dithiolane-Containing Analytes

Parameter Value/Description
LC System Waters 1525μ or similar UHPLC/HPLC system
Column Reversed-phase C18 (e.g., Waters Symmetry, Phenomenex Gemini-NX)
Column Dimensions 150 mm length, 2.0-4.6 mm internal diameter, 3.5-5 µm particle size
Mobile Phase A 0.1% Formic Acid or 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.5-1.0 mL/min
Gradient Optimized gradient from low to high percentage of Mobile Phase B
MS System Triple Quadrupole Mass Spectrometer (e.g., Quattro Micro API)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Ion Source Voltage 3.0-3.5 kV
Desolvation Gas Nitrogen at ~600 L/h
Analysis Mode Multiple Reaction Monitoring (MRM) for quantification

This table provides an example configuration; method development is required for specific analytes and matrices.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful tool for the analysis of large biomolecules like peptides and proteins. nih.gov While not typically used for direct analysis of small molecules like 1,2-dithiolane, 4,4-dimethyl-, it is highly relevant for quantifying peptides that have been chemically modified with a dithiolane-containing tag. This approach allows for the indirect quantification of the dithiolane moiety by measuring the abundance of the peptide it is attached to.

In this application, a derivative of 1,2-dithiolane, 4,4-dimethyl- (e.g., an activated ester) is first covalently coupled to a specific peptide. nih.gov The sample, containing the modified peptide, is then mixed with a matrix solution (such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) and spotted onto a target plate. nih.govcore.ac.uk A pulsed laser desorbs and ionizes the matrix and analyte molecules. The ions are accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by their flight time.

MALDI-TOF MS analysis can confirm the successful modification of the peptide by observing the expected mass shift. nih.gov For quantification, an internal standard, such as a stable isotope-labeled version of the modified peptide, is often used to improve precision and accuracy. nih.gov The analysis of dithiolane-modified peptides can yield the primary protonated molecular ion ([M+H]⁺) as well as common salt adducts ([M+Na]⁺, [M+K]⁺) and potentially an oxidized species ([M+O]⁺). nih.gov

Table 3: Expected Mass Observations in MALDI-TOF MS of a Peptide Modified with a 1,2-Dithiolane, 4,4-dimethyl- derivative

Analyte/Ion Description Expected Observation
Unmodified Peptide The starting peptide before chemical modification. [M+H]⁺ at its known m/z
Modified Peptide Peptide after covalent attachment of the dithiolane tag. [M+H]⁺ at m/z corresponding to the original peptide mass + mass of the dithiolane tag
Sodium Adduct Modified peptide associated with a sodium ion. [M+Na]⁺ at m/z = ([M+H]⁺) + 22 Da
Potassium Adduct Modified peptide associated with a potassium ion. [M+K]⁺ at m/z = ([M+H]⁺) + 38 Da
Oxidized Species Modified peptide with the addition of one oxygen atom. [M+O+H]⁺ at m/z = ([M+H]⁺) + 16 Da

Masses are based on monoisotopic values. The specific mass of the "dithiolane tag" depends on the linker chemistry used for conjugation.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Redox Status Monitoring

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for the detection and characterization of paramagnetic species, such as free radicals. nih.gov The disulfide bond of the 1,2-dithiolane ring is redox-active and can participate in one-electron transfer reactions, leading to the formation of sulfur-centered radical intermediates. EPR spectroscopy is the "gold standard" for directly observing and identifying these transient species, providing critical insights into reaction mechanisms and redox status. nih.gov

Direct detection of short-lived radicals can be challenging. In such cases, a technique called spin trapping is often employed. This involves adding a "spin trap" molecule to the reaction mixture, which reacts with the unstable radical to form a more persistent radical adduct that can be readily detected by EPR. nih.gov

The EPR spectrum provides two key parameters for radical characterization:

g-value: This value is determined by the radical's electronic environment. For sulfur-centered radicals like thiyl radicals (RS•), the g-value typically deviates significantly from that of the free electron, with values often observed in the range of g ≈ 2.00 to 2.25. researchgate.net

Hyperfine Coupling Constants (hfccs): These arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ³³S). The resulting splitting pattern and coupling constants provide detailed information about the radical's structure and spin density distribution. nih.gov

By monitoring the appearance and decay of the EPR signal, this technique allows for the real-time tracking of radical intermediates generated from 1,2-dithiolane, 4,4-dimethyl- during chemical or enzymatic reactions.

Table 4: Hypothetical EPR Spectroscopic Parameters for a Thiyl Radical Derived from 1,2-Dithiolane, 4,4-dimethyl-

Parameter Description Typical Value Range
g-tensor (principal values) Characterizes the interaction of the unpaired electron with the external magnetic field, reflecting the radical's electronic structure. gₓₓ, gᵧᵧ, gzz ≈ 2.00 - 2.25
g-iso (isotropic g-value) The average g-value, often measured in solution. ~2.025 (indicative of a sulfur-centered radical)
a(¹H) (Proton hfcc) Hyperfine coupling to protons on the carbon atoms adjacent to the sulfur radical (β-protons). 5 - 10 G
a(³³S) (Sulfur hfcc) Hyperfine coupling to the naturally abundant ³³S isotope (0.75%). Highly variable, provides direct evidence of a sulfur-centered radical.

These values are illustrative and based on data for similar sulfur-centered radicals. Actual values would need to be determined experimentally.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Use as Building Blocks in Heterocyclic Compound Synthesis

The 1,2-dithiolane (B1197483) moiety serves as a versatile building block in organic synthesis, primarily due to the reactivity of its disulfide bond. This functionality allows for its incorporation into larger, more complex molecular frameworks. Research has demonstrated that five-membered dithiolane rings can act as precursors to larger, medium-sized sulfur-containing heterocycles through ring-expansion reactions. chemistryviews.org For instance, substrates based on dithiolane rings have been successfully converted into eight-membered sulfur-sulfur (S,S)-heterocycles. chemistryviews.org This type of transformation is significant as it provides a pathway to synthetically challenging medium-sized rings, which are often found in biologically active compounds. chemistryviews.org The gem-dimethyl group at the C4 position in 4,4-dimethyl-1,2-dithiolane can influence the stability and reactivity of the ring, potentially directing the outcome of such synthetic transformations.

Role in Stereoselective Synthesis of Complex Molecular Architectures

Chiral heterocycles are crucial components in medicinal chemistry and materials science. While specific examples detailing the use of 4,4-dimethyl-1,2-dithiolane in stereoselective synthesis are not extensively documented, the principles of using chiral dithiolane scaffolds are well-established. For related structures, such as chiral 1,3-dithiolanes, methods for chiral resolution and the assignment of absolute configuration have been developed, underscoring their importance as synthons for biologically active compounds. nih.gov The incorporation of a chiral center within a dithiolane ring allows it to serve as a scaffold to control the stereochemical outcome of subsequent reactions, guiding the formation of complex three-dimensional structures. nih.govresearchgate.net The strategic placement of the gem-dimethyl group could serve to lock the conformation of the dithiolane ring, which could be exploited in asymmetric synthesis to influence the stereoselectivity of reactions at adjacent centers.

Covalent Conjugation Strategies for Biomolecules and Synthetic Polymers

The dynamic nature of the disulfide bond in the 1,2-dithiolane ring is central to its use in covalent conjugation. This functionality allows for the reversible attachment of the dithiolane unit to other molecules, including synthetic polymers and biomolecules. A prominent strategy involves the creation of ABA triblock copolymers, which feature a central hydrophilic block, such as poly(ethylene oxide), and terminal blocks functionalized with pendant 1,2-dithiolane groups. researchgate.net In aqueous solutions, these amphiphilic polymers self-assemble into structures like bridged flower micelles. researchgate.net The dithiolane moieties, concentrated within the micellar cores, can then be triggered to undergo reversible ring-opening polymerization, leading to the cross-linking and gelation of the network. researchgate.net This approach creates dynamic, responsive hydrogels that are self-healing and adaptable, with properties that can be tuned based on the specific structure of the dithiolane monomer used. researchgate.net This dynamic covalent chemistry is also applicable to the conjugation of proteins, leading to the formation of protein-polydisulfide conjugates for various biomedical applications.

Precursors in the Synthesis of Diverse Sulfur-Containing Heterocycles

Beyond serving as a general building block, the 1,2-dithiolane ring is a specific precursor for a variety of other sulfur-containing heterocycles. Ring enlargement reactions provide a powerful method for converting the five-membered dithiolane ring into larger heterocyclic systems that are otherwise difficult to synthesize. researchgate.net For example, base-mediated rearrangement reactions have been developed that expand five-membered dithiolane rings into eight-membered heterocycles containing two sulfur atoms. chemistryviews.org These reactions highlight the utility of the dithiolane framework as a masked synthon that can be transformed into more complex cyclic structures under specific chemical conditions. The inherent strain of the 1,2-dithiolane ring facilitates these transformations, making it a valuable starting material in the synthesis of novel sulfur-rich compounds for applications in pharmaceuticals, agrochemicals, and materials science. chemistryviews.org

Polymer Chemistry Innovations

The 4,4-dimethyl-1,2-dithiolane ring and its derivatives are at the forefront of several innovations in polymer chemistry, particularly in the synthesis of poly(disulfide)s and high refractive index materials.

The strained S-S bond in 1,2-dithiolanes makes them excellent monomers for Ring-Opening Polymerization (ROP), yielding poly(disulfide)s. This polymerization can be initiated by various stimuli, including thiols, which attack the disulfide bond and propagate the reaction. researchgate.net The process is a form of dynamic covalent chemistry, meaning the polymerization is often reversible, allowing the polymer network to be adaptable and, in some cases, self-healing. researchgate.net

The properties of the resulting poly(disulfide)s are highly dependent on the structure of the dithiolane monomer. Research comparing hydrogels derived from methyl asparagusic acid (a 4-substituted 1,2-dithiolane) and lipoic acid (a 3-substituted 1,2-dithiolane) found dramatic differences in material properties. The methyl asparagusic acid-derived gels were dynamic and self-healing, while those from lipoic acid were more rigid and brittle. researchgate.net This highlights the tunability of the system, where modifications like the 4,4-dimethyl substitution can be used to tailor the final properties of the polymer.

Monomer TypeInitiatorResulting Polymer PropertyReference
1,2-Dithiolane-functionalized ABA triblock copolymerThiolDynamic, adaptable, self-healing hydrogel researchgate.net
Methyl Asparagusic Acid derivativeThiolHighly dynamic and self-healing researchgate.net
Lipoic Acid derivativeThiolRigid, resilient, and brittle researchgate.net

A significant innovation in materials science involves the photoinitiated polymerization of 1,2-dithiolanes with alkynes to create polymers with a high refractive index (RI). rsc.org Sulfur is known for its high molar refractivity, and incorporating a large number of sulfide (B99878) linkages into a polymer backbone is an effective strategy for increasing its RI. The reaction between a 1,2-dithiolane and an alkyne proceeds via a photoinitiated addition mechanism. rsc.org

Studies using derivatives such as methyl 4-methyl-1,2-dithiolane-4-carboxylate have shown that the specific structure of both the dithiolane and the alkyne reactant significantly affects the reaction rates, final polymer structure, and optical properties. rsc.org This reaction can produce substantial increases in the refractive index of the material post-polymerization, with changes of up to 0.07 being reported. rsc.org These 1,2-dithiolane-alkyne systems have been successfully applied in the fabrication of two-dimensional, high-refractive-index structures for applications like photopolymeric holography. rsc.org

Reactant SystemKey FindingApplicationReference
1,2-Dithiolane / AlkyneIntroduces a large amount of sulfide linkages, increasing refractive index.High Refractive Index Polymeric Materials rsc.org
Methyl 4-methyl-1,2-dithiolane-4-carboxylate / various alkynesPolymer properties are dependent on reactant structures; RI increase up to 0.07.Two-stage photopolymeric holography rsc.org

Bioorganic and Mechanistic Biological Investigations of 1,2 Dithiolane Systems

Mechanistic Insights into Enzyme Inhibition and Molecular Target Interactions

The 1,2-dithiolane (B1197483) moiety has been investigated as a potential pharmacophore for enzyme inhibition, with a significant focus on Thioredoxin Reductase (TrxR). TrxR is a crucial enzyme in maintaining cellular redox balance, and its overexpression is linked to cancer development. nih.govmdpi.com However, studies on a series of 1,2-dithiolane-4-carboxylic acid analogs revealed that the 1,2-dithiolane ring alone is insufficient to act as a specific inhibitor for TrxR1. nih.govresearchgate.net The inhibitory activity was found to be strongly dependent on the presence of an accessible Michael acceptor moiety within the molecule, which can interact with the cysteine or selenocysteine residues in the active site of TrxR1. nih.govmdpi.com When combined with a Michael acceptor, certain 1,2-dithiolane-containing compounds exhibited potent TrxR1 inhibition with IC50 values in the micromolar range. nih.govresearchgate.net

For instance, a study exploring derivatives of 1,2-dithiolane-4-carboxylic acid found that analogues lacking a Michael acceptor were largely inactive against TrxR, while those incorporating one showed significant inhibitory effects. nih.gov This suggests a synergistic mechanism where the dithiolane may facilitate cellular uptake or localization, while the Michael acceptor engages the enzymatic target.

Beyond TrxR, other 1,2-dithiolane derivatives have been identified as inhibitors of different enzymes. A compound featuring a 1,2-dithiolan-3-yl motif, DC24, was identified as a potent and selective inhibitor of Rho-associated coiled-coil containing kinase 2 (ROCK2), with an IC50 value of 0.124 μM and over 50-fold selectivity against ROCK1. nih.gov Molecular docking studies suggested that the 1,2-dithiolan-3-yl motif interacts directly with the hinge region of the ROCK2 enzyme. nih.gov

Table 1: Inhibitory Activity of Selected 1,2-Dithiolane Derivatives

Compound Target Enzyme IC50 Value (μM) Selectivity
DC01 ROCK1 0.754 Non-selective
ROCK2 1.015
DC24 ROCK1 6.354 >50-fold for ROCK2
ROCK2 0.124
Compound 2k * TrxR1 5.3 -

*A 1,2-dithiolane derivative containing a Michael acceptor moiety. nih.gov

Elucidation of Influence on Cellular Function, Signaling Pathways, and Metabolism

The 1,2-dithiolane ring plays a significant role in cellular processes primarily through its redox activity. The strained disulfide bond can undergo rapid and nonspecific thiol-disulfide interchange with cellular thiols, such as those on the cell surface. researchgate.net This reactivity is believed to facilitate the cellular uptake of molecules containing the 1,2-dithiolane moiety through a series of dynamic covalent exchange reactions with membrane and intracellular thiols. researchgate.netnih.gov

The metabolism of lipids is also intertwined with cellular signaling and can be influenced by the cellular redox state. nih.gov For example, the accumulation of reactive oxygen species (ROS) can lead to lipid peroxidation, affecting pathways that are critical for cancer progression. nih.gov While direct studies on 4,4-dimethyl-1,2-dithiolane's effect on lipid metabolism are not available, the general ability of dithiolanes to modulate cellular redox status suggests a potential indirect influence on these metabolic pathways. nih.gov

Conformational Constraint and Design in Peptide Chemistry Using 1,2-Dithiolane Residues (e.g., 4-amino-1,2-dithiolane-4-carboxylic acid)

The rigid structure of the 1,2-dithiolane ring can be exploited to impose conformational constraints on peptides, which is a valuable strategy for enhancing their binding affinity, stability, and biological activity. nih.govmdpi.com A key example is 4-amino-1,2-dithiolane-4-carboxylic acid (Adt), an achiral, Cα,α-tetrasubstituted amino acid that serves as a conformationally restricted analogue of cysteine. nih.govresearchgate.net

The incorporation of Adt into peptide backbones has been shown to induce specific secondary structures. nih.gov For example, studies on the dipeptide Boc-Adt-Adt-NHMe revealed that it adopts a stable type-III β-turn conformation in both the crystal state and in solution. nih.gov This demonstrates the potent structure-inducing properties of the Adt residue. The conformational preferences of Adt-containing peptides are influenced by the unique geometry of the dithiolane ring. researchgate.net

The synthesis of peptides containing Adt has been streamlined through versatile protocols, enabling the creation of complex structures such as analogues of glutathione. nih.govresearchgate.net This methodology allows for the rational design of peptides with predefined three-dimensional structures, which is crucial for targeting protein-protein interactions. nih.govnih.gov The ability to rigidly constrain peptide loops or helical structures can overcome the inherent flexibility of linear peptides, which often limits their therapeutic potential. mdpi.comnih.gov

Mechanistic Studies of Thiol Redox Status Modulation via Dithiolane Probes

The reactivity of the 1,2-dithiolane ring towards thiols has led to its use in the development of chemical probes for monitoring thiol redox status in biological systems. researchgate.net These probes are often designed as "trigger-cargo" constructs, where the 1,2-dithiolane acts as a redox-sensitive trigger. researchgate.netresearchgate.net Upon reduction of the disulfide bond by cellular thiols, a conformational change or subsequent reaction releases a fluorescent or colorimetric cargo, providing a detectable signal. researchgate.net

There has been considerable debate regarding the specificity of these dithiolane-based probes. researchgate.net Some reports have suggested that certain probes are highly selective substrates for thioredoxin reductase (TrxR). researchgate.net However, other studies provide strong evidence that the 1,2-dithiolane moiety can be nonspecifically reduced by a wide range of cellular thiols and enzymes. researchgate.netresearchgate.net This nonspecificity arises from the rapid, strain-promoted thiol-disulfide interchange reaction. harvard.edu The rate of this interchange for the five-membered 1,2-dithiolane ring is significantly faster than for less strained six- or seven-membered cyclic disulfides. harvard.edu

This inherent reactivity means that cellular signals generated from 1,2-dithiolane probes may not report exclusively on TrxR activity but rather reflect the broader cellular reducing environment. researchgate.net Understanding this mechanism is crucial for the correct interpretation of data obtained using these tools and for the design of more specific redox probes in the future. nih.gov

Analogues of Biologically Active Natural Products (e.g., Lipoic Acid, Asparagusic Acid) in Biochemical Research

Many naturally occurring compounds feature the 1,2-dithiolane ring, and these have served as inspiration for the design of new biochemical tools and therapeutic agents. wikipedia.org Two of the most well-known examples are lipoic acid, an essential cofactor in aerobic metabolism, and asparagusic acid, found in asparagus. wikipedia.orgresearchgate.net

Researchers have synthesized numerous analogues of these natural products to probe their biological functions and develop new molecules with enhanced or novel activities. nih.gov For instance, asparagusic acid and its derivatives have been extensively studied as potential TrxR inhibitors. nih.govmdpi.com These studies involve modifying the core structure, such as altering the substituent at the 4-position of the dithiolane ring, to understand structure-activity relationships. researchgate.net

While 4,4-dimethyl-1,2-dithiolane is a synthetic derivative, its structure can be seen in the context of this analog-based research. The gem-dimethyl group at the 4-position would sterically influence the conformation of the dithiolane ring and its interactions with biological targets. Other related derivatives, such as 4-amino-1,2-dithiolane-4-carboxylic acid and 4-methyl-1,2-dithiolane-4-carboxylic acid, have been explored for their biological properties and applications. nih.govresearchgate.net The study of these analogues contributes to a deeper understanding of the chemical biology of the 1,2-dithiolane system and its potential for therapeutic development. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for incorporating 4,4-dimethyl-1,2-dithiolane into polymer structures?

  • Methodological Answer : Three primary strategies are employed:

  • Passerini Multicomponent Polymerization : Utilizes α-lipoic acid (LA) as a monomer, enabling one-step synthesis of polyamides with dynamic disulfide networks via reversible ring-opening .
  • Thiolate-Initiated Ring-Opening Polymerization (ROP) : Thiolates initiate ROP of 1,2-dithiolane monomers, forming poly(disulfide) backbones for hydrogels, drug carriers, or surface-functionalized materials .
  • Radical Copolymerization : Methacrylate-functionalized 1,2-dithiolane monomers (e.g., HEMA-LA) are copolymerized with acrylates (e.g., butyl methacrylate) for UV-curable coatings .
    • Key Considerations : Monomer reactivity ratios, solvent polarity, and initiation mechanisms (thermal vs. redox) critically influence polymer architecture and functionality.

Q. What spectroscopic and computational methods characterize 4,4-dimethyl-1,2-dithiolane derivatives?

  • Methodological Answer :

  • Vibrational Spectroscopy : Infrared (IR) and Raman spectra identify S–S stretching (~500–550 cm⁻¹) and ring deformation modes, validated against MP2-level computational models .
  • NMR Spectroscopy : 1H^1H-NMR monitors dynamic disulfide exchange (e.g., δ 2.8–3.2 ppm for methyl groups adjacent to sulfur) .
  • Computational Studies : Density Functional Theory (DFT) and MP2 calculations quantify ring strain (~6.5 kcal/mol) and conformational flexibility of 1,2-dithiolanes .

Q. What thermodynamic factors govern the stability and reactivity of 4,4-dimethyl-1,2-dithiolane?

  • Methodological Answer :

  • Ring Strain : The five-membered dithiolane ring exhibits ~6.5 kcal/mol strain energy, driving reversible ring-opening under redox conditions .
  • Redox Sensitivity : Disulfide bonds undergo reduction to dithiols (e.g., via glutathione) or oxidation to sulfoxides/sulfones, enabling stimuli-responsive behavior in polymers .
  • Thermodynamic Control in ROP : Thiolate-disulfide exchange equilibria allow precise control over polymer molecular weight and dispersity .

Advanced Research Questions

Q. How can crosslinking density in 4,4-dimethyl-1,2-dithiolane-based polymers be modulated for tailored mechanical properties?

  • Methodological Answer :

  • Thiolate Initiator Concentration : Higher thiolate concentrations reduce crosslinking density by favoring shorter polymer chains .
  • Monomer Symmetry : Asymmetric 1,2-dithiolanes (e.g., lipoic acid) form rigid networks, while symmetric derivatives (e.g., asparagusic acid) yield dynamic, self-healing hydrogels .
  • Post-Polymerization Modifications : UV irradiation or redox triggers reversibly alter crosslink density via disulfide reshuffling .

Q. What strategies enable integration of 4,4-dimethyl-1,2-dithiolane into stimuli-responsive hydrogels?

  • Methodological Answer :

  • ABA Triblock Copolymers : Hydrophobic 1,2-dithiolane termini self-assemble into micelles, with thiol-initiated ROP inducing pH/redox-responsive gelation .
  • Dual Dynamic Networks : Combine disulfide exchange with hydrogen bonding or metal-ligand interactions for multi-stimuli responsiveness .
  • Enzymatic Functionalization : Candida antarctica lipase B catalyzes synthesis of vinyl ether esters for photopolymerizable hydrogels .

Q. How do structural variations in 4,4-dimethyl-1,2-dithiolane derivatives impact antioxidant efficacy?

  • Methodological Answer :

  • Electron-Withdrawing Substituents : Methyl groups at C4/C5 enhance radical scavenging by stabilizing thiyl radicals, as shown in lipoic acid analogs .
  • Ring-Opening Kinetics : Faster disulfide reduction correlates with higher antioxidant activity in biological models (e.g., neuroprotection assays) .
  • Computational Screening : DFT-based HOMO/LUMO analysis predicts redox potentials and radical quenching efficiency .

Q. What challenges arise in reconciling contradictory data on 4,4-dimethyl-1,2-dithiolane polymerization mechanisms?

  • Methodological Answer :

  • Mechanistic Ambiguities : Conflicting reports on anionic vs. radical pathways require kinetic isotope effect (KIE) studies or electron paramagnetic resonance (EPR) to identify intermediates .
  • Side Reactions : Thiol-thioester exchange in Passerini-derived polymers may compete with disulfide reshuffling, necessitating MALDI-TOF MS for side-product analysis .
  • Comparative Studies : Controlled experiments (e.g., initiator-free vs. thiolate-initiated ROP) clarify thermodynamic vs. kinetic control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.